4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
4-Chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a thiazol-2-yl core substituted with a carbamoylmethyl group linked to a 4-methylphenyl ring and a 4-chlorobenzamide moiety.
Properties
Molecular Formula |
C19H16ClN3O2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-2-8-15(9-3-12)21-17(24)10-16-11-26-19(22-16)23-18(25)13-4-6-14(20)7-5-13/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
FZEVNBFBLQCTBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves a series of organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For example, studies on related thiazole derivatives have demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . The biological evaluation of these compounds often involves standard methods like the cup plate method to assess their effectiveness at specific concentrations.
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. A study focusing on similar compounds highlighted their ability to inhibit cancer cell proliferation, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The anticancer activity was evaluated using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment .
Case Studies
- Antibacterial Screening : A study synthesized various thiazole-based amides and evaluated their antibacterial properties. Compounds were screened against common bacterial strains, revealing promising results that suggest potential for development into therapeutic agents .
- Anticancer Activity : Another investigation focused on thiazole derivatives indicated that certain compounds exhibited significant cytotoxic effects against cancer cell lines. Molecular docking studies were conducted to understand the interaction between these compounds and cellular targets, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Key Findings from Comparative Analysis
Impact of Substituent Position and Type: Chloro vs. Phenoxy Groups: The replacement of the 4-chloro group in the target compound with a 2-phenoxy group (as in N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) resulted in enhanced plant growth modulation (129.23% activity), suggesting that electron-rich substituents may improve agrochemical efficacy .
Linker and Functional Group Variations :
- Hydrazine-idene Linkers : EMAC2062 incorporates a hydrazine-idene linker between the thiazole and benzamide, enabling π-conjugation that may enhance binding to viral enzymes. Its synthesis yield of 84.74% indicates moderate efficiency .
- Sulfamoyl vs. Carbamoyl Groups : The sulfamoyl group in 4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide introduces a sulfonamide moiety, which is often associated with improved metabolic stability compared to carbamoyl derivatives .
Biological Activity Trends :
- Thiazole derivatives with 4-methylphenyl or 4-chlorophenyl substituents (e.g., target compound, EMAC2062) are prevalent in antiviral and kinase inhibitor research, likely due to their hydrophobic interactions with target proteins .
- Methoxybenzyl substituents (e.g., 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide) may enhance solubility but reduce membrane permeability due to increased polarity .
Biological Activity
4-chloro-N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H15ClN3O2S
- Molecular Weight : 420.3 g/mol
- CAS Number : 921541-69-7
The compound features a thiazole ring, which is known for its bioactive properties, and a benzamide moiety that may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
- Kinase Inhibition : A series of 4-chloro-benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors. Compounds demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for certain types of cancers .
- Cell Proliferation : The compound's ability to inhibit cell proliferation was assessed using ELISA-based assays. For example, one study highlighted that a related compound inhibited cell proliferation driven by both wildtype and mutated RET .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Some benzamide derivatives have shown strong inhibitory effects against AChE, which is relevant for conditions like Alzheimer’s disease. The inhibition of AChE can enhance cholinergic transmission in the brain .
- Urease Inhibition : The compound exhibits significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .
The biological activity of this compound is thought to arise from its interactions with various molecular targets:
- Molecular Docking Studies : Computational studies have suggested that the compound interacts with specific amino acid residues in target enzymes and receptors, facilitating its inhibitory action .
- Hydrogen Bonding : The structural characteristics allow for effective hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Case Studies and Research Findings
Several studies have documented the biological activities of benzamide derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
